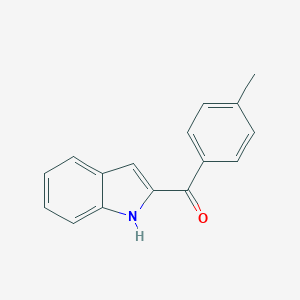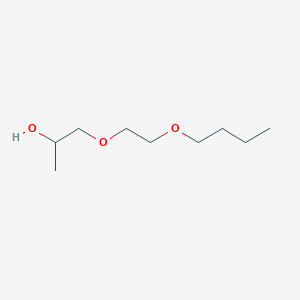
Tricyclohexylborane
Vue d'ensemble
Description
Tricyclohexylborane is an organoboron compound with the molecular formula C₁₈H₃₃B. It is a trialkylborane, where three cyclohexyl groups are bonded to a boron atom. This compound is known for its significant role in organic synthesis, particularly in hydroboration reactions, where it adds across carbon-carbon double bonds to form organoboranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricyclohexylborane is typically synthesized through the hydroboration of cyclohexene with borane (BH₃). The reaction proceeds as follows: [ \text{3 C₆H₁₀ + BH₃ → B(C₆H₁₁)₃} ] This reaction is carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent the hydrolysis of borane. The reaction is exothermic and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of cyclohexene to a borane solution under controlled conditions to ensure complete conversion and high yield. The product is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclohexylborane undergoes several types of chemical reactions, including:
Oxidation: When treated with hydrogen peroxide (H₂O₂) in a basic solution, this compound is oxidized to form cyclohexanol. [ \text{B(C₆H₁₁)₃ + 3 H₂O₂ → 3 C₆H₁₁OH + B(OH)₃} ]
Substitution: this compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Hydroboration: It can add to alkenes to form trialkylboranes, which can be further oxidized to alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in basic conditions (e.g., sodium hydroxide, NaOH).
Hydroboration: Borane (BH₃) in tetrahydrofuran (THF).
Major Products:
Cyclohexanol: Formed from the oxidation of this compound.
Trialkylboranes: Formed from the hydroboration of alkenes.
Applications De Recherche Scientifique
Tricyclohexylborane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in hydroboration reactions to synthesize alcohols, amines, and other functionalized organic compounds.
Polymer Chemistry: It is employed in the synthesis of boron-containing polymers, which have unique properties and applications in materials science.
Pharmaceuticals: this compound derivatives are used in the synthesis of pharmaceutical intermediates and active compounds.
Sensors: Boron-containing compounds, including this compound, are used in the development of sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of tricyclohexylborane in hydroboration involves the addition of the boron-hydrogen bond across the carbon-carbon double bond of an alkene. This reaction occurs in a concerted manner, where the boron atom attaches to the less substituted carbon, and the hydrogen atom attaches to the more substituted carbon. This results in syn addition, where both the boron and hydrogen atoms add to the same side of the double bond.
Comparaison Avec Des Composés Similaires
Triethylborane (C₆H₁₅B): Used in hydroboration and as a catalyst in polymerization reactions.
Triphenylborane (C₁₈H₁₅B): Employed in organic synthesis and as a Lewis acid catalyst.
Tricyclohexylborane stands out due to its larger cyclohexyl groups, which provide greater steric hindrance and can lead to different reaction outcomes compared to its smaller counterparts.
Propriétés
IUPAC Name |
tricyclohexylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXLNIDKIYXLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)

![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)
![1-Oxa-4-thiaspiro[4.4]nonane](/img/structure/B89510.png)






![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)


